SP-2-225

Description

Properties

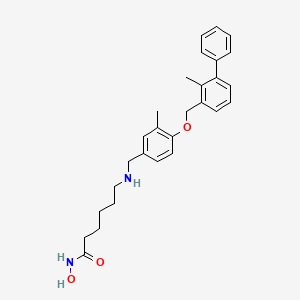

Molecular Formula |

C28H34N2O3 |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

N-hydroxy-6-[[3-methyl-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]hexanamide |

InChI |

InChI=1S/C28H34N2O3/c1-21-18-23(19-29-17-8-4-7-14-28(31)30-32)15-16-27(21)33-20-25-12-9-13-26(22(25)2)24-10-5-3-6-11-24/h3,5-6,9-13,15-16,18,29,32H,4,7-8,14,17,19-20H2,1-2H3,(H,30,31) |

InChI Key |

UTCSUALKFUTHBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CNCCCCCC(=O)NO)OCC2=C(C(=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Dual Mechanisms of SP-2-225 in Oncology: A Technical Guide

An In-Depth Exploration of SP-2-225 as a Selective HDAC6 Inhibitor and the Role of Actinium-225 in Targeted Alpha Therapy

The designation "this compound" in the context of cancer therapeutics is currently associated with two distinct investigational agents, each with a unique mechanism of action against cancer cells. The first is This compound, a selective Histone Deacetylase 6 (HDAC6) inhibitor , which modulates the tumor microenvironment to elicit an anti-cancer immune response. The second is Actinium-225 (²²⁵Ac)-labeled radiopharmaceuticals , such as ²²⁵Ac-DOTA-Substance P, which are a form of targeted alpha therapy designed to directly induce cancer cell death through DNA damage. This technical guide provides a comprehensive overview of the core mechanisms of action for both therapeutic strategies, tailored for researchers, scientists, and drug development professionals.

Part 1: this compound - A Selective HDAC6 Inhibitor for Cancer Immunotherapy

This compound is an isoform-selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC enzyme. Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and are often associated with toxicity, this compound's selectivity offers the potential for a more targeted therapeutic effect with an improved safety profile.[1] The primary anti-cancer mechanism of this compound is not direct cytotoxicity to tumor cells, but rather the modulation of the immune system, particularly macrophages, to create a pro-inflammatory, anti-tumor microenvironment.[2]

Core Mechanism of Action: Macrophage Polarization

The tumor microenvironment is often infiltrated by tumor-associated macrophages (TAMs), which predominantly exhibit an M2-like polarization. M2 macrophages are characterized by their anti-inflammatory and pro-tumoral functions, including the promotion of angiogenesis, tissue remodeling, and suppression of adaptive immunity. This compound has been shown to shift the balance from the M2 phenotype towards a pro-inflammatory, anti-tumoral M1 phenotype.[2]

M1 macrophages are potent effector cells of the innate immune system that phagocytose tumor cells, present tumor-associated antigens to T cells, and secrete pro-inflammatory cytokines that activate other immune cells.[1] By inhibiting HDAC6, this compound enhances the production of cancer-associated antigens and promotes macrophage antigen cross-presentation to T cells.[2] This reprogramming of macrophages from a pro-tumor to an anti-tumor state is a key aspect of this compound's mechanism of action.

Signaling Pathways and Cellular Effects

The selective inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates, most notably α-tubulin. This post-translational modification is a key indicator of HDAC6 inhibition. The downstream effects of HDAC6 inhibition on macrophage polarization are complex and involve the regulation of various signaling pathways that govern immune cell function.

Quantitative Data

| Parameter | Value | Cell Line/Model | Reference |

| HDAC6 IC₅₀ | 67 nM | Purified enzyme | [3] |

| HDAC1 IC₅₀ | >10 µM | Purified enzyme | [3] |

| HDAC3 IC₅₀ | >10 µM | Purified enzyme | [3] |

| Tumor Volume Reduction | Significant reduction | Syngeneic SM1 melanoma model | [2] |

Experimental Protocols

Macrophage Polarization Assay by Flow Cytometry

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in appropriate media.

-

Polarization: To induce M2 polarization, treat cells with IL-4 (20 ng/mL). To induce M1 polarization, treat with LPS (100 ng/mL) and IFN-γ (20 ng/mL). For the experimental group, co-treat with this compound at the desired concentration.

-

Incubation: Incubate for 24-48 hours.

-

Staining: Harvest cells and stain with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, Arginase-1).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized macrophages.

Adoptive Cell Therapy of Ex Vivo Treated Macrophages

-

Macrophage Isolation: Harvest macrophages from the bone marrow of naive donor mice.

-

Ex Vivo Treatment: Culture the isolated macrophages and treat them with this compound ex vivo to induce an M1 phenotype.

-

Tumor Model: Establish tumors in recipient mice (e.g., syngeneic SM1 melanoma model).

-

Adoptive Transfer: Inject the ex vivo treated macrophages into the tumor-bearing recipient mice.

-

Monitoring: Monitor tumor growth and survival of the mice compared to control groups receiving untreated macrophages or vehicle.[2]

Part 2: Actinium-225 - Targeted Alpha Therapy

Actinium-225 (²²⁵Ac) is a potent alpha-emitting radionuclide with a half-life of 9.92 days.[4] It is utilized in a therapeutic strategy known as Targeted Alpha Therapy (TAT). In this approach, ²²⁵Ac is attached to a targeting molecule, such as an antibody or a small molecule, via a chelator like DOTA. This radiopharmaceutical is designed to selectively bind to specific receptors or antigens that are overexpressed on the surface of cancer cells.

Core Mechanism of Action: DNA Double-Strand Breaks

The mechanism of action of ²²⁵Ac-based radiopharmaceuticals is direct cytotoxicity mediated by high-energy alpha particles.[5] Once the targeting molecule binds to the cancer cell, the radiopharmaceutical can be internalized. As ²²⁵Ac decays, it and its daughter radionuclides emit a cascade of four high-energy alpha particles within a very short range (a few cell diameters).[6] These alpha particles have a high linear energy transfer (LET), meaning they deposit a large amount of energy in a very short distance, leading to highly localized and dense ionization within the cell.[4]

This dense ionization causes complex and difficult-to-repair DNA double-strand breaks (DSBs), which are highly lethal to the cell, ultimately leading to apoptotic cell death.[5] The short path length of the alpha particles minimizes damage to surrounding healthy tissues, a key advantage of TAT.

Prominent Examples of ²²⁵Ac Radiopharmaceuticals

-

²²⁵Ac-PSMA-617: This agent targets Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the surface of prostate cancer cells. It is being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).

-

²²⁵Ac-DOTA-Substance P: This radiopharmaceutical targets the Neurokinin-1 (NK-1) receptor, which is overexpressed in various cancers, including gliomas.[3]

Signaling Pathways and Cellular Effects

The primary cellular event triggered by ²²⁵Ac is the induction of DNA double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway. A key marker of DSBs is the phosphorylation of the histone variant H2AX to form γ-H2AX. The formation of γ-H2AX foci at the sites of DNA damage can be visualized and quantified to measure the extent of DNA damage. If the damage is too extensive for the cell's repair machinery to handle, it will trigger apoptosis.

Quantitative Data

| Parameter | Value | Cancer Type | Reference |

| ²²⁵Ac-PSMA-617 PSA Response (>50% decline) | 91% | mCRPC | [7] |

| ²²⁵Ac-PSMA-617 IC₅₀ | 0.14 KBq/mL | LNCaP (PSMA+) cells | [8] |

| ²²⁵Ac-PSMA-617 IC₅₀ | 15.5 KBq/mL | PC3 (PSMA-) cells | [8] |

| ²²⁵Ac-pelgifatamab Tumor Uptake | 40-50% ID/g (24-240h p.i.) | LNCaP xenografts | [9] |

Experimental Protocols

Radiolabeling of DOTA-conjugated Molecules with ²²⁵Ac

-

Reagents: DOTA-conjugated targeting molecule, ²²⁵Ac in a suitable buffer (e.g., 0.15 M NH₄OAc, pH 7), metal-free water and reagents.

-

Reaction: Combine the DOTA-conjugate and ²²⁵Ac in a microcentrifuge tube. The molar ratio of DOTA-conjugate to ²²⁵Ac should be optimized.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C to 95°C) for a defined period (e.g., 5-60 minutes).

-

Quenching: Stop the reaction by adding a chelating agent like DTPA to complex any free ²²⁵Ac.

-

Quality Control: Determine the radiochemical purity using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks

-

Cell Culture and Treatment: Culture cancer cells on coverslips and treat with the ²²⁵Ac-radiopharmaceutical for a specified time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.2% Triton X-100 in PBS).

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.

References

- 1. The efficacy and safety of 225Ac-PSMA-617 in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. Effects of α-Particle Radiation on DNA Methylation in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Radioligand Therapy Improves Progression-Free and Overall Survival in Patients With Metastatic Prostate Cancer - The ASCO Post [ascopost.com]

- 8. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Biological Functions of HDAC6 Targeted by SP-2-225

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in a variety of cellular processes.[1][2][3] Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6 targets a diverse range of non-histone cytoplasmic proteins, making it a key regulator of cellular homeostasis.[4][5] Its multifaceted functions in protein quality control, cell migration, and immune regulation have positioned it as a significant therapeutic target for a spectrum of diseases, including cancer and neurodegenerative disorders.[2][4]

This compound is a novel, selective HDAC6 inhibitor being developed to modulate these key biological functions, with a particular focus on enhancing anti-tumor immune responses.[6][7][8] This technical guide provides a detailed overview of the core biological functions of HDAC6 that are targeted by this compound, supported by quantitative data, experimental methodologies, and visual diagrams of the underlying pathways.

Core Biological Functions of HDAC6

HDAC6's distinct structure, featuring two functional catalytic domains and a zinc finger ubiquitin-binding domain (ZnF-UBP), allows it to regulate several critical cellular pathways.[1][4]

-

Cytoskeletal Dynamics and Cell Migration: HDAC6 deacetylates α-tubulin, a primary component of microtubules.[2][3] This deacetylation is crucial for regulating microtubule stability, which in turn affects cell motility, adhesion, and migration.[5][9]

-

Protein Homeostasis and Degradation: HDAC6 is a central figure in cellular protein quality control. It deacetylates the chaperone protein Hsp90, affecting its client protein stability.[2][4] Furthermore, through its ubiquitin-binding domain, HDAC6 recognizes and binds to misfolded, ubiquitinated proteins, facilitating their transport along microtubules to form aggresomes.[5][9] These aggresomes are then cleared by the autophagy-lysosome pathway, a process in which HDAC6 also participates.[3][5]

-

Immune Regulation: HDAC6 plays a pivotal role in the immune system. It is involved in the formation of the immunological synapse and can regulate the inflammatory state of immune cells, such as macrophages.[1][10] Specifically, HDAC6 activity is linked to the polarization of macrophages, influencing the switch between a pro-inflammatory (M1) and an anti-inflammatory, pro-tumoral (M2) phenotype.[8][11] It also regulates innate immune responses by interacting with key signaling molecules like TANK-binding kinase 1 (TBK1).[1]

This compound: A Selective Inhibitor Targeting HDAC6 Functions

This compound selectively inhibits the catalytic activity of HDAC6, thereby preventing the deacetylation of its key substrates and modulating downstream cellular processes. The primary therapeutic focus of this compound is on immuno-oncology.

Immune Modulation

A key function targeted by this compound is the regulation of macrophage polarization.[8] By inhibiting HDAC6, this compound promotes a pro-inflammatory, anti-tumor state.[7]

-

Shifting Macrophage Balance: In preclinical tumor models, treatment with this compound has been shown to cause a significant shift in the ratio of infiltrating macrophages from the anti-inflammatory M2 phenotype to the pro-inflammatory, anti-cancer M1 phenotype.[7][8][11]

-

Enhancing Antigen Presentation: Selective inhibition of HDAC6 with this compound enhances the production of cancer-associated antigens and improves macrophage antigen cross-presentation to T cells.[7]

-

Synergy with Radiotherapy: Radiotherapy can induce an acute pro-inflammatory response, which is often followed by a shift towards an immunosuppressive M2 macrophage phenotype, leading to tumor relapse.[8][11] this compound is being developed to be used in combination with radiation therapy to maintain a pro-inflammatory state and enhance the anti-tumor immune response.[6][8][11]

Disruption of Protein Homeostasis

By inhibiting HDAC6, this compound disrupts the aggresome-autophagy pathway for clearing misfolded proteins. This is a known mechanism of action for HDAC6 inhibitors. In breast cancer cells, this compound treatment leads to the formation of aggresomes, indicating an inhibition of the proteasome protein degradation system that HDAC6 activates.[8]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound from preclinical studies.

| Parameter | Model System | Treatment | Outcome | Source |

| Tumor Growth Inhibition | Syngeneic SM1 Melanoma Model | This compound | Significant reduction in tumor volume | [7] |

| Macrophage Polarization | Syngeneic SM1 Melanoma Model | This compound | Significant shift in the M1/M2 ratio of infiltrating macrophages towards a pro-inflammatory M1 phenotype | [7] |

| Tumor Growth with Radiotherapy | Syngeneic Breast Cancer Model | This compound + Radiation Therapy | Decreased tumor growth | [8][11] |

| Macrophage Polarization with Radiotherapy | Syngeneic Breast Cancer Model | This compound + Radiation Therapy | Enhanced M1/M2 ratio of infiltrating macrophages within tumors | [8][11] |

| Aggresome Formation | MCF7 Breast Cancer Cells | This compound | Induced aggresome formation | [8] |

Key Experimental Methodologies

Detailed protocols for reproducing the key findings related to this compound are outlined below, based on published studies.

In Vitro Aggresome Formation Assay

-

Objective: To visually confirm HDAC6 inhibition by observing the accumulation of misfolded proteins in aggresomes.

-

Cell Line: MCF7 human breast cancer cells.

-

Protocol:

-

Culture MCF7 cells in appropriate media until they reach a suitable confluency.

-

Treat the cells with this compound at a specified concentration. A positive control group should be treated with a known proteasome inhibitor, such as MG-132. A vehicle-treated group serves as the negative control.

-

Incubate the cells for 24 hours.[8]

-

Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.1% Triton X-100).

-

Stain the cells for aggresomes using an antibody specific for a component of aggresomes (e.g., ubiquitin) or a dye that stains protein aggregates.

-

Perform immunofluorescence microscopy to visualize and quantify aggresome formation in the different treatment groups.[8]

-

In Vivo Tumor Growth and Immune Cell Analysis

-

Objective: To evaluate the effect of this compound, alone or in combination with radiotherapy, on tumor growth and the tumor immune microenvironment.

-

Animal Model: Syngeneic mouse model (e.g., BALB/c mice with 4T1 breast cancer cells or C57BL/6 mice with SM1 melanoma cells).

-

Protocol:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, randomize the animals into control and treatment groups (e.g., Vehicle, this compound, Radiation, this compound + Radiation).

-

Administer this compound via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

-

For combination therapy groups, deliver a localized dose of radiation to the tumor.

-

Monitor tumor volume regularly using caliper measurements.

-

At the end of the study, euthanize the animals and harvest the tumors.

-

Process a portion of the tumor to create a single-cell suspension.

-

Perform flow cytometry using antibodies against macrophage markers (e.g., F4/80, CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2) to determine the M1/M2 ratio within the tumor.

-

Analyze the data to compare tumor growth curves and immune cell populations between the different groups.[7][8]

-

Visualizations: Pathways and Workflows

HDAC6 Signaling and this compound Inhibition

Caption: Mechanism of HDAC6 action and its inhibition by this compound.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for evaluating this compound and radiotherapy in vivo.

Logical Relationship: Therapeutic Mechanism

Caption: Logical flow from this compound administration to anti-tumor effect.

References

- 1. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Georgetown University to study Shuttle's HDAC6 inhibitor this compound and radiation therapy in breast cancer model | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alliedacademies.org [alliedacademies.org]

- 10. Frontiers | Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances [frontiersin.org]

- 11. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Impact of SP-2-225 on the Tumor Microenvironment

A Core Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective HDAC6 inhibitor, SP-2-225, and its profound effects on the tumor microenvironment (TME). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's mechanism of action and its therapeutic potential.

Introduction to this compound

This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC. Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and are often associated with toxicity, the isoform selectivity of this compound offers the potential for a more targeted therapeutic approach with an improved safety profile.[1] HDAC6 is a crucial regulator of various cellular processes, including immune responses, making it a compelling target in oncology.[1][2] this compound is being developed to modulate the immune system, particularly in conjunction with radiation therapy, to enhance anti-tumor immunity.[3]

Mechanism of Action: Reprogramming the Tumor Microenvironment

The primary mechanism through which this compound exerts its anti-tumor effects is by modulating the innate immune landscape within the TME. Specifically, it targets tumor-associated macrophages (TAMs), which are key players in tumor progression and immune suppression.

Polarization of Macrophages

The TME often promotes the differentiation of macrophages into an anti-inflammatory, pro-tumor M2 phenotype, which aids in tumor growth and metastasis. This compound intervenes in this process by inducing a shift from the M2 to a pro-inflammatory, anti-tumor M1 phenotype.[1][2] This repolarization is a critical step in initiating a robust anti-cancer immune response.

Enhanced Antigen Presentation

Treatment with this compound has been shown to enhance the production of cancer-associated antigens and improve the ability of macrophages to present these antigens to the adaptive immune system.[1][2] This increased antigen presentation and cross-presentation to T cells bridges the innate and adaptive immune responses, leading to a more effective and sustained anti-tumor attack.

The proposed signaling pathway for this compound's action on macrophages is depicted below:

Caption: Signaling pathway of this compound in the tumor microenvironment.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical syngeneic mouse models, which have an intact immune system, highlighting the immune-mediated mechanism of action.

In Vivo Tumor Models

In syngeneic SM1 melanoma and 4T1 breast cancer models, this compound administered as a single agent significantly reduced tumor volume through a non-cytotoxic mechanism.[2] This suggests that the primary anti-tumor effect is not due to direct killing of cancer cells but rather through the modulation of the immune system.

| Model | Drug/Treatment | Dose | Administration | Outcome | Reference |

| SM1 Melanoma | This compound | 25 mg/kg | Intraperitoneal | Significant tumor suppression | [4] |

| 4T1 Breast Cancer | This compound | Not Specified | Not Specified | Reduced tumor volume | [2] |

Combination Therapy with Radiation

Radiation therapy is a standard cancer treatment that can induce an immunogenic anti-tumor response. However, this effect is often transient as the TME adapts to promote an anti-inflammatory, pro-tumor state. This compound is being investigated as a combination therapy with radiation to sustain the pro-inflammatory, anti-tumor environment.[2][5] The combination of this compound-treated M1 macrophages with an irradiated TME resulted in an increased M1/M2 ratio and enhanced infiltration of effector and central memory CD8+ T-cells.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Syngeneic Mouse Models

-

Animal Models: Immunocompetent C57BL/6 mice for the SM1 murine melanoma model.

-

Tumor Implantation: Subcutaneous injection of SM1 melanoma cells into the flank of the mice.

-

Treatment: Once tumors are established, mice are treated with this compound (25 mg/kg) or a vehicle control.[5]

-

Administration: Intraperitoneal injections administered five days a week for the duration of the study.[5]

-

Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

Adoptive Cell Therapy

This experiment is crucial for demonstrating that the anti-tumor effect of this compound is mediated by macrophages.

-

Macrophage Isolation: Bone marrow is harvested from naive mice and cultured in the presence of M-CSF to differentiate into bone marrow-derived macrophages (BMDMs).

-

Ex Vivo Treatment: Differentiated M1 macrophages are treated with this compound in vitro.[5]

-

Adoptive Transfer: A total of 1 x 10^6 this compound-treated M1 macrophages are administered via intratumoral injection into tumor-bearing mice.[5]

-

Outcome Measurement: Tumor growth is compared between mice receiving this compound-treated macrophages, untreated macrophages, and a vehicle control.[1][5]

The workflow for the adoptive cell therapy experiment is illustrated below:

Caption: Workflow for macrophage adoptive cell therapy.

Immunophenotyping by Flow Cytometry

-

Tumor Digestion: Tumors are harvested, minced, and digested with an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, F4/80, CD11b for macrophages; CD3, CD4, CD8 for T cells; and markers for M1 and M2 phenotypes).

-

Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the different immune cell populations within the tumor.

-

Analysis: The data is analyzed to determine the ratio of M1 to M2 macrophages and the infiltration of various T-cell subsets.

Summary of Quantitative Data

The following table summarizes the key quantitative findings from preclinical studies of this compound.

| Parameter | Finding | Model | Significance | Reference |

| M1/M2 Macrophage Ratio | Significant increase | SM1 Melanoma | Indicates a shift to a pro-inflammatory, anti-tumor microenvironment. | [1][2][4] |

| M2 Macrophage Infiltration | Profound decrease | SM1 Melanoma | Reduces the pro-tumorigenic immune cell population. | [4] |

| CD8+ Effector Memory T-cells | Increase | SM1 Melanoma | Suggests activation of the adaptive immune response. | [4][5] |

| Tumor Volume | Significant reduction | SM1 Melanoma, 4T1 Breast Cancer | Demonstrates the in vivo efficacy of this compound. | [1][2] |

Future Directions and Clinical Development

The promising preclinical data for this compound, particularly its ability to reprogram the tumor microenvironment and enhance the efficacy of radiation therapy, has paved the way for further development. Shuttle Pharmaceuticals has entered into a research agreement with Georgetown University to evaluate the combination of this compound and radiation therapy in a syngeneic breast cancer model.[3] This research will support IND-enabling studies with the goal of initiating a Phase I clinical trial.[3]

The logical relationship between this compound's mechanism and its therapeutic application is outlined in the following diagram:

Caption: Logical flow from mechanism to therapeutic outcome for this compound.

Conclusion

This compound represents a promising new approach in cancer immunotherapy. By selectively targeting HDAC6, it effectively remodels the tumor microenvironment from an immune-suppressive to an immune-active state. The ability of this compound to polarize macrophages towards an M1 phenotype and enhance antigen presentation provides a strong rationale for its use as a standalone therapy and in combination with other treatments like radiation. The ongoing preclinical and planned clinical studies will be crucial in further defining the therapeutic potential of this compound in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Georgetown University to study Shuttle's HDAC6 inhibitor this compound and radiation therapy in breast cancer model | BioWorld [bioworld.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

SP-2-225: A Novel Regulator of Macrophage Polarization - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues. This polarization is a critical determinant in the progression of various diseases, including cancer. Dysregulation of macrophage polarization, often leading to an M2-dominant immunosuppressive tumor microenvironment, poses a significant challenge in cancer therapy. SP-2-225, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), has emerged as a promising therapeutic agent capable of modulating macrophage polarization and enhancing anti-tumor immunity. This technical guide provides an in-depth overview of the role of this compound in regulating macrophage polarization, summarizing key experimental findings, detailing relevant protocols, and visualizing the underlying molecular mechanisms.

Introduction: The Dichotomy of Macrophage Polarization

Macrophages are broadly classified into two main phenotypes:

-

M1 Macrophages (Classically Activated): These macrophages are activated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). They are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), high antigen presentation capacity, and potent microbicidal and tumoricidal activity.

-

M2 Macrophages (Alternatively Activated): Induced by cytokines like interleukin-4 (IL-4) and IL-13, M2 macrophages are involved in tissue repair, wound healing, and the resolution of inflammation. However, in the context of cancer, they contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.

The balance between M1 and M2 macrophages within the tumor microenvironment is a critical factor influencing therapeutic outcomes. A higher M1/M2 ratio is generally associated with a favorable prognosis and enhanced response to immunotherapy.

This compound: A Selective HDAC6 Inhibitor

This compound is a novel small molecule that selectively inhibits the enzymatic activity of HDAC6.[1] Unlike pan-HDAC inhibitors, which can be associated with significant toxicity, the isoform selectivity of this compound offers a more targeted approach with a potentially improved safety profile.[2][3] HDAC6 is a unique member of the HDAC family, primarily localizing to the cytoplasm and deacetylating non-histone proteins involved in various cellular processes, including immune regulation.[2]

This compound Modulates Macrophage Polarization Towards an M1 Phenotype

In vitro and in vivo studies have demonstrated the potent ability of this compound to shift the macrophage polarization balance towards a pro-inflammatory, anti-tumor M1 phenotype.

Quantitative Effects of this compound on Macrophage Polarization Markers

The following table summarizes the key quantitative findings from studies investigating the effect of this compound on macrophage polarization.

| Cell Type | Treatment | M1 Marker | Change | M2 Marker | Change | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | This compound | IL-1β | Increased Expression | Arginase 1 (Arg1) | Significantly Reduced Expression | [4] |

| Tumor-Infiltrating Macrophages (in vivo) | This compound (25 mg/kg) | M1/M2 Ratio | Sharp Increase | M2 Phenotype | Significant Reduction | [4] |

Functional Consequences of this compound-Mediated Macrophage Reprogramming

The reprogramming of macrophages by this compound has significant functional implications for anti-tumor immunity:

-

Enhanced Antigen Presentation: this compound treatment enhances the ability of macrophages to process and present tumor-associated antigens to T cells, a critical step in initiating an adaptive anti-tumor immune response.[2][5]

-

Increased Phagocytosis: Selective inhibition of HDAC6 by this compound regulates macrophages to better recognize and phagocytose cancer cells.[2][3]

-

Reduced Tumor Growth: Systemic administration of this compound has been shown to significantly reduce tumor volume in syngeneic mouse models of melanoma and breast cancer.[2][4][5] This anti-tumor effect is largely attributed to the modulation of the tumor immune microenvironment, particularly the shift in macrophage polarization.[5]

-

Adoptive Cell Therapy: Ex-vivo treatment of macrophages with this compound, followed by their re-implantation into tumor-bearing mice, resulted in reduced tumor volumes, highlighting the direct role of reprogrammed macrophages in mediating the anti-tumor response.[2][3][5]

Signaling Pathways Involved in this compound-Mediated Macrophage Polarization

The precise molecular mechanisms by which this compound regulates macrophage polarization are under active investigation. Evidence suggests the involvement of the STAT3 signaling pathway, a key regulator of M2 macrophage polarization.

Caption: Proposed signaling pathway for this compound in macrophage polarization.

This compound, by inhibiting HDAC6, is thought to interfere with the STAT3 signaling cascade, thereby suppressing the expression of M2-associated genes like Arginase 1. Further research is needed to fully elucidate the direct and indirect interactions within this pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of this compound on macrophage polarization.

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

-

Isolation: Euthanize mice and isolate femur and tibia bones under sterile conditions.

-

Flushing: Flush the bone marrow from the bones using a syringe with sterile phosphate-buffered saline (PBS) or cell culture medium.

-

Cell Lysis: Lyse red blood cells using an ACK lysis buffer.

-

Culture: Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7-10 days to differentiate them into mature macrophages.

In Vitro Macrophage Polarization and this compound Treatment

-

M0 (Unpolarized) Macrophages: Mature BMDMs are considered M0 macrophages.

-

M1 Polarization: Treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

-

M2 Polarization: Treat M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.

-

This compound Treatment: To assess the effect of this compound, pre-treat M0 macrophages with the desired concentration of this compound for a specified duration before and/or during the polarization stimulus.

Caption: In vitro experimental workflow for studying this compound.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Extract total RNA from polarized macrophages using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using SYBR Green master mix and primers specific for M1 markers (e.g., Nos2, Tnf, Il6), M2 markers (e.g., Arg1, Mrc1, Fizz1), and a housekeeping gene (e.g., Gapdh, Actb).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression.

Western Blotting

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total STAT3, phosphorylated STAT3 (p-STAT3), and a loading control (e.g., β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry

-

Cell Staining: Harvest the macrophages and stain them with fluorescently labeled antibodies against surface markers for M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes. A viability dye should also be included.

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells and then determine the percentage of M1 and M2 polarized macrophages.

Conclusion and Future Directions

This compound represents a promising new agent in the field of cancer immunotherapy. Its ability to selectively inhibit HDAC6 and reprogram macrophages towards a pro-inflammatory, anti-tumor phenotype offers a novel strategy to overcome the immunosuppressive tumor microenvironment. The data summarized in this guide highlight the potential of this compound to be used as a standalone therapy or in combination with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy.

Future research should focus on further elucidating the detailed molecular mechanisms underlying the effects of this compound on macrophage polarization and other immune cells. Clinical trials are warranted to evaluate the safety and efficacy of this compound in cancer patients. The continued investigation of this and other isoform-selective HDAC inhibitors will undoubtedly pave the way for more effective and less toxic cancer treatments.

References

- 1. neurosurgery.uw.edu [neurosurgery.uw.edu]

- 2. Isolation of BM Macrophage | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 3. Isolation and Culture of Bone Marrow-Derived Macrophages from Mice [jove.com]

- 4. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [en.bio-protocol.org]

- 5. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [bio-protocol.org]

The Discovery and Synthesis of SP-2-225: A Selective HDAC6 Inhibitor for Immuno-Oncology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SP-2-225 is a novel, highly selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant potential as a therapeutic agent in the field of immuno-oncology. By selectively targeting HDAC6, a key regulator of cytoplasmic protein acetylation, this compound modulates immune responses within the tumor microenvironment, leading to enhanced anti-tumor activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the development of novel cancer therapies.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression through the deacetylation of lysine (B10760008) residues on both histone and non-histone proteins. While pan-HDAC inhibitors have shown clinical efficacy in certain hematological malignancies, their broad activity often leads to dose-limiting toxicities. This has spurred the development of isoform-selective HDAC inhibitors, which offer the potential for improved therapeutic windows and reduced side effects.

HDAC6, a class IIb HDAC, is a particularly attractive target for cancer therapy due to its primary cytoplasmic localization and its role in regulating key cellular processes such as cell motility, protein degradation, and immune responses.[1] Selective inhibition of HDAC6 has been shown to promote an anti-tumor immune response, in part by modulating the function of immune cells such as macrophages.[1]

This compound has emerged as a potent and highly selective inhibitor of HDAC6.[2] Preclinical studies have demonstrated its ability to enhance anti-tumor immunity and inhibit tumor growth in syngeneic mouse models, positioning it as a promising candidate for further development as a standalone or combination therapy in oncology.[1][3]

Discovery and Rationale

The development of this compound was driven by the need for a highly selective HDAC6 inhibitor with favorable pharmacological properties. The rationale behind targeting HDAC6 in cancer is multi-faceted:

-

Immune Modulation: HDAC6 plays a crucial role in regulating the function of various immune cells. Inhibition of HDAC6 has been shown to shift the balance of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, thereby promoting an anti-tumor immune response.[1]

-

Antigen Presentation: Treatment with selective HDAC6 inhibitors can enhance the production of cancer-associated antigens and improve their cross-presentation by macrophages to T cells, leading to a more robust adaptive immune response.[1]

-

Targeted Therapy Synergy: By modulating the tumor microenvironment, selective HDAC6 inhibition has the potential to synergize with other cancer therapies, including immune checkpoint inhibitors and radiation therapy.[1]

Synthesis of this compound

The synthesis of this compound is accomplished through a two-step process involving a Mitsunobu coupling followed by a selective reductive amination.[2]

Chemical Synthesis Workflow

Experimental Protocol: Synthesis of this compound

Step 1: Mitsunobu Coupling to form Compound 2

-

To a solution of biphenyl benzyl alcohol (1.0 eq) and 4-hydroxy-3-methylbenzaldehyde (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (B44618) (1.5 eq).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford Compound 2.

Step 2: Selective Reductive Amination to form this compound

-

To a solution of Compound 2 (1.0 eq) and methyl 6-aminocaproate hydrochloride (1.5 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE), add a mild base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

Add sodium triacetoxyborohydride (B8407120) (2.0 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for 4-6 hours at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of HDAC6, demonstrating potent enzymatic inhibition and cellular activity. Its mechanism of action is centered on the modulation of the tumor microenvironment through the reprogramming of macrophages.

In Vitro HDAC Inhibition

The inhibitory activity of this compound against various HDAC isoforms was determined using in vitro enzymatic assays. The results demonstrate a high degree of selectivity for HDAC6 over other HDAC isoforms.

| HDAC Isoform | This compound IC50 (nM) |

| HDAC6 | 67 |

| HDAC1 | >10,000 |

| HDAC3 | >10,000 |

Signaling Pathway of this compound in Macrophage Polarization

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound was evaluated in a syngeneic SM1 melanoma mouse model. Treatment with this compound resulted in a significant reduction in tumor volume compared to the vehicle control group.[1]

| Treatment Group | Mean Tumor Volume (mm³) at Day 26 |

| Vehicle | ~1500 |

| This compound (25 mg/kg) | ~500 |

Furthermore, analysis of the tumor microenvironment revealed a significant shift in the macrophage population, with an increased ratio of M1 to M2 macrophages in the tumors of this compound-treated animals.[1]

| Treatment Group | M1/M2 Macrophage Ratio |

| Vehicle | Low |

| This compound | High |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

In Vitro HDAC Enzymatic Assay

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well black microplate, add recombinant human HDAC6 enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding a fluorogenic HDAC6 substrate (e.g., a substrate based on an acetylated lysine).

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable data analysis software.

Western Blot for Acetylated α-Tubulin

Protocol:

-

Culture cancer cells (e.g., MCF7) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or a vehicle control for 24 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the acetylated α-tubulin signal to a loading control (e.g., total α-tubulin or GAPDH).

Macrophage Polarization Assay (Flow Cytometry)

Protocol:

-

Isolate bone marrow-derived macrophages (BMDMs) from mice.

-

Culture the BMDMs in the presence of M-CSF to differentiate them into M0 macrophages.

-

Polarize the M0 macrophages towards an M2 phenotype by treating them with IL-4.

-

Treat the M2-polarized macrophages with this compound or a vehicle control for 24-48 hours.

-

Harvest the cells and stain them with fluorescently labeled antibodies against macrophage surface markers (e.g., F4/80, CD86 for M1, and CD206 for M2).

-

Analyze the stained cells using a flow cytometer to determine the percentage of M1 and M2 macrophages.

-

Gate on the F4/80 positive population and then analyze the expression of CD86 and CD206 to quantify the M1 and M2 populations, respectively.

Syngeneic Mouse Tumor Model

Protocol:

-

Implant SM1 melanoma cells subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control and this compound).

-

Administer this compound (e.g., 25 mg/kg) intraperitoneally five days a week.

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for M1/M2 markers).

Conclusion

This compound is a promising, highly selective HDAC6 inhibitor with a clear mechanism of action in modulating the tumor immune microenvironment. Its ability to repolarize tumor-associated macrophages from an immunosuppressive to a pro-inflammatory phenotype provides a strong rationale for its continued development as a novel immuno-oncology agent. The data and protocols presented in this technical guide offer a solid foundation for further investigation into the therapeutic potential of this compound in various cancer types. The detailed experimental procedures will aid researchers in the replication and expansion of these findings, ultimately contributing to the advancement of new and effective cancer treatments.

References

The Role of SP-2-225 in Innate and Adaptive Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-2-225 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant immunomodulatory effects, positioning it as a promising candidate for cancer immunotherapy, particularly in combination with radiotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in shaping both innate and adaptive immune responses. We present key quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of the core signaling pathways it modulates.

Introduction: The Immunomodulatory Potential of Selective HDAC6 Inhibition

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A critical component of the TME is the population of tumor-associated macrophages (TAMs), which can exist in two main polarized states: the anti-tumoral, pro-inflammatory M1 phenotype and the pro-tumoral, anti-inflammatory M2 phenotype. A high M2/M1 ratio within the TME is often associated with poor prognosis and resistance to therapy.

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that regulates the acetylation of non-histone proteins, including α-tubulin, a key component of the cytoskeleton. Emerging evidence has implicated HDAC6 in the regulation of immune cell function. Selective inhibition of HDAC6 has been shown to reprogram macrophages from the M2 to the M1 phenotype, thereby promoting a pro-inflammatory TME conducive to anti-tumor immunity.

This compound is a novel, highly selective HDAC6 inhibitor. This document details its role in modulating innate and adaptive immunity, with a focus on its therapeutic potential in oncology.

Mechanism of Action of this compound

This compound exerts its immunomodulatory effects primarily through the selective inhibition of HDAC6, leading to a cascade of events that bridge the innate and adaptive immune systems.

Repolarization of Macrophages: The M1/M2 Shift

The central mechanism of this compound's anti-tumor immune activity is its ability to induce a phenotypic switch in macrophages from the M2 to the M1 state.[1][2][3][4] This repolarization is crucial for converting an immunosuppressive TME into one that supports tumor rejection.

-

Innate Immune Response: M1 macrophages are characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the expression of inducible nitric oxide synthase (iNOS). These mediators contribute to the direct killing of tumor cells and the recruitment of other immune cells. This compound treatment has been shown to significantly increase the M1/M2 ratio within tumors.[1][2][4]

-

Adaptive Immune Link: By promoting the M1 phenotype, this compound enhances the antigen-presenting capabilities of macrophages.[1][3][4] M1 macrophages are more efficient at processing and presenting tumor-associated antigens (TAAs) to T cells, a critical step in initiating a robust adaptive anti-tumor response. Treatment with this compound has been shown to enhance the production of cancer-associated antigens and macrophage antigen cross-presentation to T cells.[1][3][4]

Enhancement of T-Cell Mediated Immunity

The macrophage repolarization induced by this compound has a direct impact on the adaptive immune response, particularly on cytotoxic T lymphocytes (CTLs).

-

Increased T-Cell Infiltration: A shift towards an M1-dominated TME is associated with increased infiltration of CD8+ T cells, the primary effectors of anti-tumor immunity.

-

Enhanced T-Cell Activation: By improving antigen presentation, this compound indirectly promotes the activation and proliferation of tumor-specific CD8+ T cells.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been demonstrated in preclinical models, with key quantitative data summarized below.

In Vitro HDAC Inhibition

This compound is a highly selective inhibitor of HDAC6, with minimal activity against other HDAC isoforms at therapeutic concentrations.

| Target | IC50 |

| HDAC6 | 67 nM |

| HDAC1 | >10,000 nM |

| HDAC3 | >10,000 nM |

Table 1: In Vitro Inhibitory Activity of this compound. IC50 values were determined by direct enzymatic inhibition assays.

In Vivo Anti-Tumor Efficacy

In a syngeneic SM1 melanoma model, this compound demonstrated significant tumor growth inhibition.

| Treatment Group | Mean Tumor Volume (Day 25, mm³) |

| Vehicle | ~1200 |

| This compound | ~400 |

Table 2: In Vivo Efficacy of this compound in the SM1 Melanoma Model. Tumor volumes were measured at day 25 post-tumor implantation. Data is estimated from published tumor growth curves.

Modulation of the Tumor Microenvironment

Treatment with this compound leads to a significant shift in the macrophage population within the tumor microenvironment.

| Treatment Group | M1 Macrophages (% of TAMs) | M2 Macrophages (% of TAMs) | M1/M2 Ratio |

| Vehicle | ~15% | ~85% | ~0.18 |

| This compound | ~45% | ~55% | ~0.82 |

Table 3: Effect of this compound on Macrophage Polarization in the TME. Percentages are estimated from flow cytometry data presented in preclinical studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are key experimental protocols for evaluating the immunomodulatory effects of this compound.

In Vivo Syngeneic Tumor Model

-

Cell Line: SM1 murine melanoma cells.

-

Animal Model: 6-8 week old female C57BL/6 mice.

-

Tumor Implantation: 1 x 10^6 SM1 cells in 100 µL of PBS are injected subcutaneously into the flank of the mice.

-

Treatment Regimen: When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment groups. This compound is administered intraperitoneally at a dose of 25 mg/kg, five days a week.

-

Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is monitored as a measure of toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised for flow cytometric analysis of immune cell populations (M1/M2 macrophages, T cells) and immunohistochemistry.

Adoptive Cell Therapy with this compound-Treated Macrophages

-

Generation of Bone Marrow-Derived Macrophages (BMDMs):

-

Isolate bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.

-

-

M1 Polarization and this compound Treatment:

-

On day 7, polarize M0 macrophages to the M1 phenotype by treating with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.

-

Treat the M1-polarized BMDMs with 5 µM this compound for 24 hours.

-

-

Adoptive Transfer:

-

Harvest the this compound-treated M1 macrophages.

-

Inject 1 x 10^6 treated macrophages intratumorally into tumor-bearing mice.

-

Repeat the adoptive transfer weekly.

-

Flow Cytometry for M1/M2 Macrophage Analysis

-

Tissue Preparation: Excise tumors and create single-cell suspensions by mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).

-

Staining: Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies. A typical panel for macrophage polarization includes:

-

F4/80 (pan-macrophage marker)

-

CD11b (myeloid marker)

-

CD86 (M1 marker)

-

MHC Class II (M1 marker)

-

CD206 (M2 marker)

-

-

Analysis: Acquire data on a flow cytometer and analyze using appropriate software. Gate on live, single cells, then on F4/80+ CD11b+ macrophages. Within the macrophage gate, quantify the percentage of M1 (CD86+, MHCII+) and M2 (CD206+) cells.

Signaling Pathways and Visualizations

The immunomodulatory effects of this compound are rooted in its ability to influence key signaling pathways within macrophages.

HDAC6 Inhibition and Macrophage Polarization

HDAC6 inhibition by this compound is thought to promote M1 polarization through the modulation of transcription factors such as NF-κB and STAT1, which are critical for the expression of M1-associated genes.

Experimental Workflow for Adoptive Cell Therapy

The following diagram illustrates the workflow for generating and utilizing this compound-treated macrophages for adoptive cell therapy in a preclinical setting.

References

Preclinical Profile of SP-2-225: A Selective HDAC6 Inhibitor for Melanoma Immunotherapy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the investigation of SP-2-225, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in the context of melanoma. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look into the compound's mechanism of action, efficacy, and the experimental frameworks used in its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound, focusing on its in vitro activity, in vivo efficacy in a melanoma model, and pharmacokinetic properties.

Table 1: In Vitro HDAC Inhibition

| Compound | Target | IC50 (nmol/L) | Selectivity (Fold difference vs. HDAC1) | Reference |

| This compound | HDAC1 | >10,000 | - | [1] |

| HDAC3 | >10,000 | - | [1] | |

| HDAC6 | 67 | >149 | [1] | |

| SAHA (Vorinostat) | HDAC1 | 28 | - | [1] |

| HDAC3 | 42 | - | [1] | |

| HDAC6 | 10 | 0.36 | [1] |

Table 2: In Vivo Efficacy in Syngeneic SM1 Melanoma Model

| Treatment Group | Dosing Schedule | Endpoint | Result | Reference |

| Vehicle | Intraperitoneal, 5 days/week for 25 days | Tumor Volume | Control | [1] |

| This compound (25 mg/kg) | Intraperitoneal, 5 days/week for 25 days | Tumor Volume | Significantly decreased vs. Vehicle | [1] |

| Vehicle (PBS) | Intratumoral, once weekly | Tumor Volume | Control | [1] |

| M1 Macrophages | Intratumoral, once weekly | Tumor Volume | No significant reduction vs. Vehicle | [1] |

| M1 Macrophages + this compound (ex vivo) | Intratumoral, once weekly | Tumor Volume | Significantly suppressed vs. Vehicle and M1 alone | [1] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose and Route | Cmax (ng/mL) | T1/2 (hours) | Reference |

| Sprague-Dawley Rats | 10 mg/kg, Intravenous | 3,605 | 8.365 | [1] |

Experimental Protocols

This section details the methodologies for key experiments performed in the preclinical evaluation of this compound in melanoma.

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.

Methodology:

-

Direct enzymatic inhibition assays were performed using purified recombinant human HDAC1, HDAC3, and HDAC6.

-

The pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) was used as a comparator.

-

Whole-cell extracts were also used to assess pan-HDAC inhibition.

-

The IC50 values were calculated from dose-response curves.[1]

Cell Lines and Culture

-

SM1 Murine Melanoma Cells: Syngeneic melanoma cell line used for in vivo tumor establishment. Cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

MCF7 Human Breast Cancer Cells: Used for in vitro validation of HDAC6 inhibition through aggresome formation assays.[1]

In Vivo Syngeneic Melanoma Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model of melanoma.

Methodology:

-

Animal Model: 6-8 week old female C57BL/6 mice were used.

-

Tumor Implantation: 1 x 10^6 SM1 murine melanoma cells were implanted subcutaneously into the right flank of each mouse.

-

Treatment Initiation: When tumors reached a size of approximately 200-400 mm³, mice were randomized into treatment cohorts.

-

Drug Administration: this compound was administered intraperitoneally at a dose of 25 mg/kg, 5 days a week for 25 days. The vehicle consisted of PEG400, Tween80, and Ethanol (specific ratios not detailed in the primary source).[1]

-

Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

-

Endpoint Analysis: At the end of the study, tumors were harvested for immunophenotyping by flow cytometry.

Adoptive Cell Therapy of Macrophages

Objective: To investigate the role of this compound-modulated macrophages in mediating anti-tumor effects.

Methodology:

-

Macrophage Isolation: Bone marrow-derived macrophages (BMDMs) were harvested from naïve C57BL/6 mice.

-

Macrophage Polarization: BMDMs were polarized to an M1 phenotype.

-

Ex Vivo Treatment: M1 macrophages were treated with this compound (5 μmol/L) in vitro.

-

Adoptive Transfer: 1 x 10^6 treated or untreated M1 macrophages were administered intratumorally into SM1 melanoma-bearing mice once weekly. A vehicle (PBS) group served as a control.[1]

-

Efficacy Assessment: Tumor growth kinetics were monitored to evaluate the therapeutic effect of the transferred macrophages.

Immunophenotyping by Flow Cytometry

Objective: To analyze the composition of immune cells within the tumor microenvironment following this compound treatment.

Methodology:

-

Tumor Digestion: Harvested tumors were mechanically and enzymatically digested to obtain a single-cell suspension.

-

Antibody Staining: Cells were stained with a panel of fluorescently labeled antibodies against various immune cell markers, including but not limited to CD4, CD8, and markers for macrophage subsets (e.g., F4/80, CD11b, CD86 for M1, CD206 for M2).

-

Data Acquisition: Stained cells were analyzed on a flow cytometer.

-

Data Analysis: A sequential gating strategy was employed to identify and quantify different immune cell populations, particularly the ratio of M1 to M2 macrophages.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes in the preclinical study of this compound.

Caption: Proposed signaling pathway of this compound in the melanoma tumor microenvironment.

Caption: Experimental workflow for the in vivo evaluation of this compound in the SM1 melanoma model.

Caption: Workflow for the adoptive cell therapy experiment using this compound-treated macrophages.

References

SP-2-225 in Syngeneic Mouse Models: A Technical Guide to Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SP-2-225 is a selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated promising anti-tumor effects in preclinical studies. This technical guide provides a comprehensive overview of the research conducted on this compound in syngeneic mouse models, with a focus on its mechanism of action, experimental protocols, and key findings. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of immuno-oncology.

Introduction to this compound and its Mechanism of Action

This compound is a novel small molecule that selectively inhibits HDAC6, a class IIb histone deacetylase. Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the selectivity of this compound for HDAC6 allows for a more targeted therapeutic approach with a potentially improved safety profile. HDAC6 is a cytoplasmic enzyme known to play a crucial role in various cellular processes, including cell motility, protein degradation, and immune regulation.

The primary anti-tumor mechanism of this compound is not based on direct cytotoxicity to cancer cells. Instead, it functions as an immunomodulatory agent, enhancing the host's innate and adaptive immune responses against the tumor. Research has shown that selective inhibition of HDAC6 by this compound leads to a significant shift in the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state. This is primarily achieved by modulating the polarization of tumor-associated macrophages (TAMs).

Specifically, this compound promotes the differentiation of pro-inflammatory M1 macrophages while suppressing the anti-inflammatory and tumor-promoting M2 macrophages. This results in an increased M1/M2 macrophage ratio within the tumor. M1 macrophages are critical for anti-tumor immunity as they produce pro-inflammatory cytokines, reactive oxygen species, and present tumor antigens to T cells. By enhancing the M1 phenotype, this compound facilitates a robust anti-tumor immune response.

Signaling Pathway of HDAC6 Inhibition in Macrophage Polarization

The immunomodulatory effects of this compound are mediated through the regulation of key signaling pathways involved in macrophage polarization. Inhibition of HDAC6 has been shown to suppress signaling pathways that are critical for M2 macrophage differentiation, including the TGF-β/Smad3, PI3K/AKT, STAT3, and STAT6 pathways. By downregulating these pathways, this compound effectively blocks the polarization of macrophages towards the M2 phenotype. Concurrently, HDAC6 inhibition sustains the inflammatory gene signature in M1 macrophages, further promoting their anti-tumor functions.

Preclinical Research in Syngeneic Mouse Models

Syngeneic mouse models, which utilize immunocompetent mice and tumor cells from the same genetic background, are essential for evaluating immunotherapies like this compound.[1][2][3] These models provide a relevant system to study the interplay between the immune system and the tumor in response to treatment. This compound has been evaluated in syngeneic models of melanoma and breast cancer.

SM1 Murine Melanoma Model

The SM1 murine melanoma model is a well-established syngeneic model used to study melanoma progression and response to immunotherapy.

A representative experimental workflow for evaluating this compound in the SM1 melanoma model is as follows:

-

Cell Line: SM1 murine melanoma cells.

-

Mouse Strain: C57BL/6 mice (immunocompetent).

-

Tumor Implantation: Subcutaneous injection of SM1 cells into the flank of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered systemically (e.g., intraperitoneally) at a specified dose and schedule (e.g., 25 mg/kg, 5 days a week).[4] The control group received a vehicle solution.

-

Monitoring: Tumor growth was monitored regularly by caliper measurements. Animal well-being, including body weight, was also monitored.

-

Endpoint Analysis: At the end of the study, tumors were excised for analysis. This included measuring the final tumor volume and weight, and performing immunological analyses such as flow cytometry to determine the ratio of M1 to M2 macrophages within the tumor.

Treatment with this compound in the SM1 melanoma model resulted in a significant reduction in tumor growth compared to the vehicle-treated control group.[4][5] This anti-tumor effect was associated with a notable shift in the macrophage population within the tumor microenvironment, characterized by an increased ratio of M1 to M2 macrophages.[5][6]

| Parameter | Vehicle Control | This compound Treatment |

| Tumor Growth | Progressive Tumor Growth | Significant Inhibition of Tumor Growth[4][5] |

| M1/M2 Macrophage Ratio | Low (Predominantly M2) | Significantly Increased (Shift to M1)[5][6] |

| Mechanism | Immunosuppressive TME | Pro-inflammatory, Anti-tumor TME[5] |

4T1 Murine Breast Cancer Model

The 4T1 model is an aggressive and highly metastatic model of triple-negative breast cancer, making it a valuable tool for preclinical evaluation of novel cancer therapies.

The experimental protocol for the 4T1 model is similar to the SM1 model, with some key differences:

-

Cell Line: 4T1 murine breast cancer cells.

-

Mouse Strain: BALB/c mice (immunocompetent).

-

Tumor Implantation: Orthotopic injection of 4T1 cells into the mammary fat pad to mimic the natural progression of breast cancer.

-

Treatment: this compound was administered as a standalone therapy or in combination with other treatments like radiation therapy.[7]

-

Monitoring and Analysis: Similar to the SM1 model, tumor growth and animal health were monitored. Endpoint analyses included assessment of primary tumor growth and potentially metastatic burden, along with immunophenotyping of the tumor microenvironment.

In the 4T1 syngeneic breast cancer model, this compound, particularly in combination with radiation therapy, has been shown to effectively control tumor growth.[7] The underlying mechanism is consistent with its immunomodulatory function, regulating the immune system to enhance the anti-tumor response following radiation.

| Parameter | Control | This compound (+/- Radiation) |

| Tumor Growth | Progressive Tumor Growth | Significant Inhibition of Tumor Growth[6] |

| Immune Response | Immunosuppressive | Enhanced Anti-tumor Immunity[6][7] |

| Combination Therapy | N/A | Synergistic effect with radiation therapy[7] |

Adoptive Cell Therapy Studies

To further elucidate the mechanism of action of this compound, adoptive cell therapy experiments have been conducted.[5][6] In these studies, macrophages were harvested from naive animals and treated with this compound ex vivo. These treated macrophages were then adoptively transferred into tumor-bearing mice. The results showed that the reimplantation of this compound-treated macrophages led to a significant reduction in tumor volume compared to control groups that received untreated macrophages or vehicle.[5][6] This provides direct evidence that the anti-tumor effects of this compound are, at least in part, mediated by its direct action on macrophages.

Conclusion

The preclinical data from syngeneic mouse models strongly support the development of this compound as a novel immuno-oncology agent. Its selective HDAC6 inhibition leads to a favorable modulation of the tumor microenvironment, primarily by shifting the macrophage balance towards a pro-inflammatory, anti-tumor M1 phenotype. The observed efficacy in both melanoma and breast cancer models, as a monotherapy and in combination with radiation, highlights its potential for broader clinical application. The detailed experimental protocols and findings summarized in this guide provide a solid foundation for further research and development of this compound for the treatment of cancer.

References

- 1. Development of 4T1 breast cancer mouse model system for preclinical carbonic anhydrase IX studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HDAC6 Deacetylase Activity Is Critical for Lipopolysaccharide-Induced Activation of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacologic Inhibition of Histone Deacetylase 6 Prevents the Progression of Chlorhexidine Gluconate-Induced Peritoneal Fibrosis by Blockade of M2 Macrophage Polarization [frontiersin.org]

- 6. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic Inhibition of Histone Deacetylase 6 Prevents the Progression of Chlorhexidine Gluconate-Induced Peritoneal Fibrosis by Blockade of M2 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SP-2-225 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction:

SP-2-225 is a selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC, that is under investigation for its potential as a cancer therapeutic.[1] Unlike pan-HDAC inhibitors which can be associated with toxicity, the isoform-selective nature of this compound offers the potential for a more targeted therapeutic approach with an improved safety profile.[2] Preclinical studies have demonstrated its efficacy in modulating the tumor microenvironment and inhibiting tumor growth, particularly when used in combination with radiation therapy.[1][3]

The primary mechanism of action of this compound is not directly cytotoxic but rather immune-mediated.[2] It has been shown to regulate macrophage polarization, leading to a shift from an anti-inflammatory (M2) to a pro-inflammatory, anti-tumor (M1) phenotype within the tumor microenvironment.[2][3] This modulation enhances the recognition and phagocytosis of cancer cells by macrophages and improves antigen presentation to T cells.[2]

These application notes provide a detailed protocol for in vivo studies using this compound, based on currently available preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value |

| HDAC1 | Micromolar (µM) range |

| HDAC3 | Micromolar (µM) range |

| HDAC6 | 67 nmol/L |

Source: Direct enzymatic inhibition assays.[3]

Table 2: In Vivo Efficacy of this compound in a Syngeneic Murine Melanoma Model (SM1)

| Treatment Group | Dosage | Administration Route | Study Duration | Outcome |

| This compound | 25 mg/kg | Intraperitoneal | 26 days | Significantly decreased tumor burden compared to vehicle.[3] |

| This compound | 20 mg/kg | Not specified | 33 days | 51.1 ± 5.2% inhibition of tumor growth (p < 0.01).[2] |

| This compound | 40 mg/kg | Not specified | 33 days | 74.1 ± 2.8% inhibition of tumor growth (p < 0.005); significant weight loss observed.[2] |

| Vehicle Control | Not specified | Not specified | 33 days | Baseline tumor growth.[2] |

Note: The specific vehicle used was not detailed in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in vivo.

Protocol 1: Evaluation of this compound Monotherapy in a Syngeneic Tumor Model

Objective: To assess the anti-tumor efficacy of this compound as a single agent in an immunocompetent mouse model.